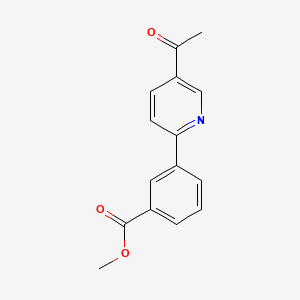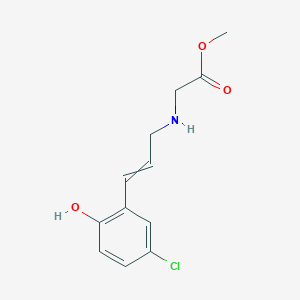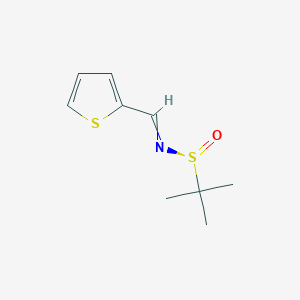
(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide
Übersicht
Beschreibung
(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide, abbreviated as (S)-MTPPS, is a sulfinamide compound that has been studied for its potential applications in various scientific research areas. It has been used in a number of biochemical and physiological experiments, and its mechanism of action is being investigated.
Wissenschaftliche Forschungsanwendungen
Asymmetric Syntheses and Chemical Transformations
- Asymmetric Syntheses : The compound is used in the asymmetric synthesis of various chemicals, particularly in the production of 1-aryl-2,2,2-trifluoroethylamines. This process involves diastereoselective addition reactions, highlighting the compound's role in facilitating stereoselective chemical transformations (Truong, Ménard, & Dion, 2007).
- Chemical Reactions with Metallated Allenes : The compound reacts with lithiated allenes or allenylmagnesium bromides, leading to the formation of various N-phenyl-2-alkynylsulfinamides. This showcases its utility in diverse chemical synthesis processes involving metallated compounds (Brandsma, Chernysheva, Zinchenko, & Trofimov, 2002).
Polymerization and Material Synthesis
- Synthesis of Broken π-Conjugated Polymers : The compound plays a role in synthesizing broken π-conjugated polymers like 2,2-di(alkylthien-2-yl)propanes. These polymers, due to their limited conjugation, have specific conductive properties, underlining the compound's significance in advanced material synthesis (Hoffmann, Knudsen, Samuelsen, & Carlsen, 2000).
Catalysis and Chemical Reactions
- Catalysis in Thiophene Cracking : The compound is involved in catalysis processes, particularly in cracking thiophene species over zeolites, which is essential in petrochemical processing and environmental applications. It aids in the desulfurization and conversion of thiophene compounds (Shan, Li, Yang, Zhao, Zhao, & Zhang, 2002).
Miscellaneous Applications
- Inhibitory Effects in Corrosion Studies : Research shows the compound's efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. This demonstrates its potential application in industrial maintenance and materials science (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).
- Electrochemical Applications : The compound's utility in electrochemical processes, such as in the polymerization of bis(2-thienyl)methanes, indicates its relevance in the creation of low-gap materials for electronic applications (Benincori, Rizzo, Sannicolo, Schiavon, Zecchin, & Zotti, 2003).
Wirkmechanismus
Target of action
The compound may act as an inhibitor of a bromodomain-containing protein, including bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a key role in gene transcription.
Mode of action
As a potential bromodomain inhibitor, the compound could bind to the bromodomains of BRD4, preventing it from interacting with acetylated histones and other proteins . This could disrupt the transcription of certain genes, leading to changes in cellular function.
Biochemische Analyse
Biochemical Properties
(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies have highlighted the importance of careful dosage management to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall metabolic processes. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it important to study these aspects in detail .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
(S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVBNDDIUTFLR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)
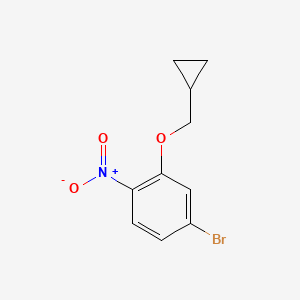

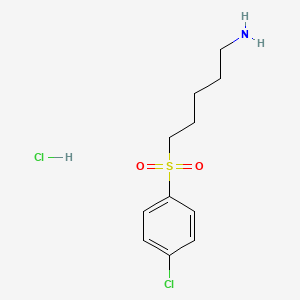

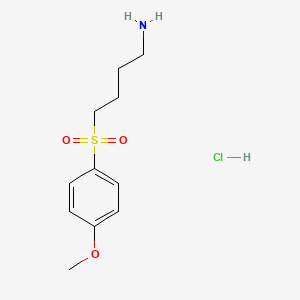
![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
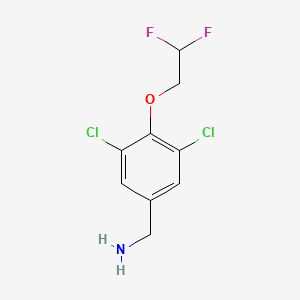
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)

